molecular formula C10H15N3O3S B2834912 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid CAS No. 95454-17-4

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Cat. No.: B2834912
CAS No.: 95454-17-4
M. Wt: 257.31
InChI Key: KAJRYTMYEDXNHU-UHFFFAOYSA-N
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Description

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 1,3,4-thiadiazole ring substituted with a 2-methylpropyl group and a carbamoyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with acryloyl chloride to introduce the propanoic acid moiety. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization and acylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with similar structural features but different functional groups.

    2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with a methyl group.

    5-(2-Methylpropyl)-1,3,4-thiadiazole-2-amine: A related compound with an amine group instead of a carbamoyl group.

Uniqueness

3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-6(2)5-8-12-13-10(17-8)11-7(14)3-4-9(15)16/h6H,3-5H2,1-2H3,(H,15,16)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJRYTMYEDXNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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